Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a chemical compound with the molecular formula . It features a distinctive dispiro structure, which consists of two spiro-connected cyclohexane rings. This compound is recognized for its unique chemical properties and is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Dispiro[3.0.35.24]decan-9-amine;hydrochloride falls under the classification of organic compounds, specifically as an amine derivative due to the presence of the amine functional group in its structure. Its unique dispiro configuration makes it a subject of interest in synthetic organic chemistry.
The synthesis of dispiro[3.0.35.24]decan-9-amine;hydrochloride typically involves cyclization reactions starting from cyclohexanone derivatives. Common synthetic routes include:
Industrial production methods mirror laboratory synthesis but are optimized for larger scales, employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
The molecular structure of dispiro[3.0.35.24]decan-9-amine;hydrochloride can be represented as follows:
InChI=1S/C10H17N.ClH/c11-8-7-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1HThis structure indicates the presence of two spiro centers and an amine group, contributing to its unique properties.
The compound's molecular weight is approximately 187.71 g/mol, which is significant for stoichiometric calculations in chemical reactions .
Dispiro[3.0.35.24]decan-9-amine;hydrochloride participates in several types of chemical reactions:
The specific reagents and conditions used in these reactions can significantly affect the products formed:
The mechanism of action for dispiro[3.0.35.24]decan-9-amine;hydrochloride involves its interaction with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can influence pathways relevant to drug development, particularly in therapeutic contexts where modulation of specific biological targets is desired.
Dispiro[3.0.35.24]decan-9-amine;hydrochloride typically appears as a solid powder at room temperature and is soluble in polar solvents.
Key chemical properties include:
Relevant data regarding its stability and reactivity are essential for handling and application in laboratory settings .
Dispiro[3.0.35.24]decan-9-amine;hydrochloride has several applications across different scientific fields:
This compound's versatility makes it valuable for ongoing research and industrial applications, highlighting its importance within the scientific community.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1